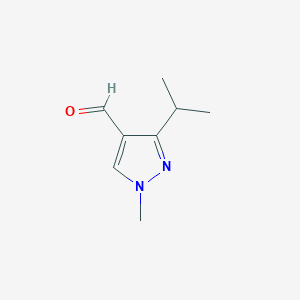![molecular formula C12H8N2OS B1461057 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 209853-24-7](/img/structure/B1461057.png)
6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
“6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the empirical formula C12H8N2S2 and a molecular weight of 244.34 . It is part of a class of compounds known as thienopyrimidinones .
Synthesis Analysis
The synthesis of substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, which are similar to the compound , has been achieved through Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yielded the desired products in 63–71% yields .Scientific Research Applications
Antitumor Activity
A study by Hafez and El-Gazzar (2017) explored the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, revealing potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines. The synthesized compounds displayed comparable activity to doxorubicin, a known anticancer drug (Hafez & El-Gazzar, 2017).
Antimalarial Properties
Mustière et al. (2021) investigated the antimalarial potential of dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one, a derivative of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one, establishing its effectiveness as a new antimalarial series (Mustière, Vanelle, & Primas, 2021).
Antimicrobial Evaluation
Vlasov et al. (2022) synthesized and evaluated the antimicrobial activity of 6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These compounds showed moderate activity against various bacterial strains, including S. aureus and E. coli (Vlasov et al., 2022).
Nonlinear Optical Properties
Hussain et al. (2020) studied the nonlinear optical (NLO) properties of phenyl pyrimidine derivatives, including this compound. Their research highlighted the promising applications of these compounds in medicine and NLO fields (Hussain et al., 2020).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of various derivatives of this compound, exploring their potential applications in different fields, including antitumor, antimalarial, and antimicrobial activities, as well as their physical properties (Snégaroff et al., 2009), (Kemnitzer et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one are Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the growth and replication of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The compound’s antimycobacterial activity suggests that it disrupts these pathways, thereby inhibiting the growth of the bacteria.
Pharmacokinetics
The compound’s molecular weight is 22827 , which suggests that it may have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of the growth of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This makes the compound a potential candidate for the development of new antitubercular agents.
Biochemical Analysis
Biochemical Properties
6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes, including kinases and proteases, which are crucial for cellular signaling and metabolic pathways. The interaction between this compound and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity. This inhibition can result in the modulation of downstream signaling pathways and metabolic processes, making this compound a potential candidate for therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules such as protein kinases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to impact gene expression by regulating transcription factors and other gene regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and receptors. For example, this compound can bind to the active site of kinases, leading to enzyme inhibition and subsequent modulation of signaling pathways. Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can undergo degradation over extended periods. Studies have shown that the long-term effects of this compound on cellular function can vary depending on the duration of exposure and the specific experimental conditions. For instance, prolonged exposure to this compound may lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which can have significant implications for cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At lower doses, this compound may exhibit therapeutic effects by modulating enzyme activity and signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, this compound has been shown to inhibit certain kinases involved in metabolic regulation, resulting in altered metabolic flux and shifts in metabolite concentrations. These effects can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion, and it may interact with binding proteins that facilitate its distribution within the cell. The localization and accumulation of this compound in specific cellular compartments can influence its activity and function, affecting its ability to modulate signaling pathways and metabolic processes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate enzyme activity and signaling pathways .
properties
IUPAC Name |
6-phenyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-11-9(13-7-14-12)6-10(16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAILWORLBSSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349789 | |
| Record name | 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209853-24-7 | |
| Record name | 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research paper regarding 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one derivatives?
A1: The research primarily focuses on synthesizing various 3-N-substituted-thioureido-2-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-ones and evaluating their antimicrobial activity. [] The study aims to explore the potential of these compounds as novel antimicrobial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




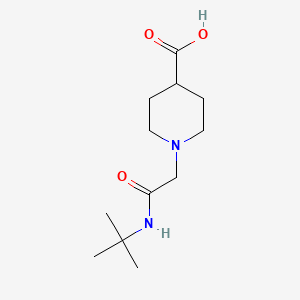
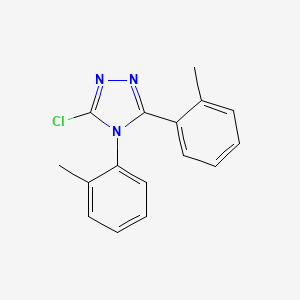

![5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1460985.png)
![2-[2-(2-Chloro-5,8-dimethylquinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1460986.png)
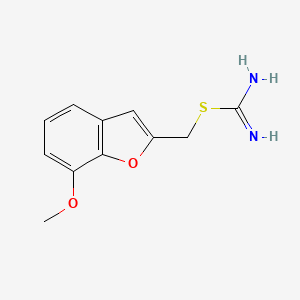
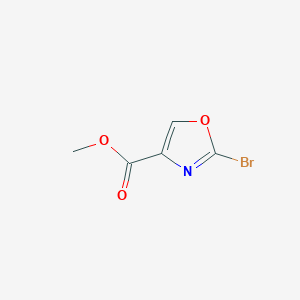
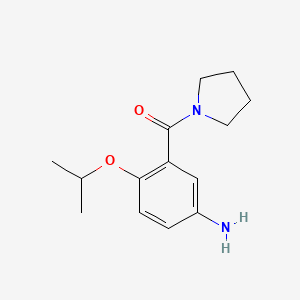
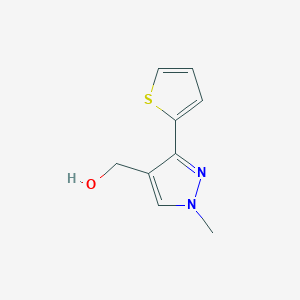
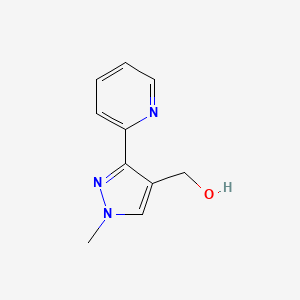

![1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1460993.png)
